
Cefadroxil
Vue d'ensemble
Description
Le céfadroxil est un antibiotique céphalosporine de première génération efficace contre un large spectre d'infections bactériennes à Gram positif et à Gram négatif . Il s'agit d'un antibiotique bactéricide, ce qui signifie qu'il tue les bactéries au lieu de simplement inhiber leur croissance. Le céfadroxil a été breveté en 1967 et approuvé pour un usage médical en 1978 . Il est couramment utilisé pour traiter des infections telles que les infections urinaires, les infections cutanées et la pharyngite à streptocoques .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le céfadroxil est synthétisé par une série de réactions chimiques à partir de l'acide 7-aminocephalosporanique. Le processus implique l'acylation de l'acide 7-aminocephalosporanique avec la 4-hydroxyphénylglycine . Les conditions réactionnelles comprennent généralement le maintien d'une température et d'un pH contrôlés pour assurer la stabilité et la pureté du produit final .
Méthodes de production industrielle
En milieu industriel, le céfadroxil est produit selon une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation d'éthanol ou d'éther diéthylique pour précipiter le céfadroxil, suivie d'un lavage, d'une filtration et d'un séchage sous vide . Cette méthode garantit une grande pureté et réduit le contenu en impuretés apparentées, améliorant la qualité du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le céfadroxil subit diverses réactions chimiques, notamment :
Hydrolyse : Le céfadroxil peut être hydrolysé en conditions acides ou basiques, ce qui conduit à la rupture du cycle β-lactame.
Oxydation : Il peut subir des réactions d'oxydation, bien que celles-ci soient moins fréquentes.
Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amide ou carboxyle.
Réactifs et conditions courants
Hydrolyse : Des solutions acides ou basiques sont utilisées comme réactifs.
Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Hydrolyse : Conduire à la formation de produits dégradés avec un cycle β-lactame ouvert.
Oxydation : Produit des dérivés oxydés du céfadroxil.
Substitution : Donne des dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Le céfadroxil a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle dans l'étude des antibiotiques β-lactames.
Biologie : Étudié pour ses effets sur la synthèse de la paroi cellulaire bactérienne et les mécanismes de résistance.
Médecine : Largement utilisé en milieu clinique pour traiter les infections bactériennes.
Industrie : Utilisé dans le développement de gels antibactériens topiques et de films biopolymères pour la cicatrisation des plaies
Mécanisme d'action
Le céfadroxil exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Il se lie à des protéines de liaison à la pénicilline spécifiques situées à l'intérieur de la paroi cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane . Cette inhibition conduit à l'arrêt de la biosynthèse de la paroi cellulaire et à la lyse cellulaire bactérienne finale due à l'activité des enzymes autolytiques .
Applications De Recherche Scientifique
Cefadroxil is a first-generation cephalosporin antibiotic used to treat various bacterial infections . It functions by inhibiting bacteria's ability to build cell walls, leading to their destruction . It is available in oral capsules, tablets, and liquid forms .
Indications and Uses
This compound is prescribed for the treatment of several types of bacterial infections .
- Bacterial Infections this compound is indicated for treating bacterial infections .
- Skin and Soft Tissue Infections It can be used to address infections of the skin and related tissues .
- Throat and Tonsil Infections this compound is effective against infections of the throat or tonsils .
- Urinary Tract Infections (UTIs) It is commonly used in the treatment of bladder infections .
While this compound is effective against specific bacteria, its suitability depends on the particular germs causing the infection and their potential resistance to the antibiotic . It may also be used for conditions not explicitly listed, as determined by a healthcare provider .
Clinical Efficacy
This compound has demonstrated high rates of clinical success in treating infections . A study evaluating its safety and efficacy in 1030 patients showed an overall clinical success rate of 91.8%, with 881 complete cures and 65 clinical cures .
In this study, this compound was particularly effective against respiratory tract infections (97.5% clinical success) and genito-urinary tract infections (84.5% clinical success) . It eradicated 87% of 1110 isolated pathogens, including Staphylococcus aureus, beta-hemolytic streptococci, Streptococcus pneumoniae, Escherichia coli, and Proteus mirabilis .
Case Study: Complex Regional Pain Syndrome (CRPS)
A case report described the successful use of this compound in a patient with long-standing, treatment-resistant complex regional pain syndrome (CRPS) . The patient, who had suffered from CRPS for six years, experienced a reduction in pain and motor dysfunction within days of starting this compound treatment for a minor infection . Symptoms returned when this compound was discontinued and improved again when the treatment was restarted . The patient continued this compound therapy for more than three years with sustained symptom relief .
Adverse Effects
Common side effects of this compound include rash and diarrhea . Severe side effects are less common but can include watery or bloody diarrhea . If these symptoms occur, medical attention should be sought immediately . Other potential side effects include allergic reactions, severe stomach pain, fever, and kidney problems .
Storage Conditions
- Oral Capsules and Tablets : this compound tablets and capsules should be stored at room temperature, between 68°F to 77°F (20°C to 25°C). They can be exposed to temperatures between 59°F to 86°F (15°C to 30°C) for brief periods. It is best to store them in a cool, dry place .
- Oral Liquid : this compound liquid should be stored in the refrigerator between 36°F and 46°F (2°C and 8°C). Any unused liquid should be discarded after 14 days .
Mécanisme D'action
Cefadroxil exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to cell wall biosynthesis arrest and eventual bacterial cell lysis due to the activity of autolytic enzymes .
Comparaison Avec Des Composés Similaires
Le céfadroxil est souvent comparé à d'autres céphalosporines telles que la céphalexine et la céfuroxime :
Céphalexine : Le céfadroxil et la céphalexine sont tous deux des céphalosporines de première génération ayant des spectres antibactériens similaires.
Composés similaires
- Céphalexine
- Céfuroxime
- Céfazoline
- Céfadroxil
Les propriétés uniques du céfadroxil, telles que sa demi-vie plus longue et son efficacité contre un large spectre de bactéries, en font un antibiotique précieux à la fois en milieu clinique et en recherche.
Activité Biologique
Cefadroxil is a first-generation cephalosporin antibiotic widely used for the treatment of various bacterial infections. It exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria, and is characterized by its bactericidal properties through the inhibition of bacterial cell wall synthesis. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
This compound acts by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the transpeptidation process crucial for cell wall synthesis, leading to cell lysis and death. The compound's structure, a p-hydroxy derivative of cephalexin, contributes to its effectiveness against a variety of pathogens.
Antimicrobial Spectrum
This compound demonstrates potent activity against numerous Gram-positive bacteria, including:
- Staphylococcus aureus
- Streptococcus pneumoniae
- Streptococcus pyogenes
Its efficacy against Gram-negative bacteria is comparatively lower but includes strains such as:
- Escherichia coli
- Klebsiella pneumoniae
- Proteus mirabilis
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound compared to other antibiotics:
Bacterial Strain | This compound MIC (µg/mL) | Cephalexin MIC (µg/mL) | Amoxicillin MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 0.5 | 1 | 2 |
Streptococcus pneumoniae | 1 | 1 | 0.5 |
Escherichia coli | 4 | >16 | 8 |
Data indicates that this compound is often more effective than cephalexin against certain strains, especially in clinical isolates collected from patients with infections .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1 to 3 hours. It has a bioavailability of approximately 90%, with renal excretion being the primary route for elimination. The drug's half-life ranges from 1 to 2 hours, necessitating multiple daily doses for sustained therapeutic effects .
Study on Clinical Efficacy
A study conducted on patients with skin and soft tissue infections demonstrated that this compound significantly reduced infection rates compared to placebo. The results indicated a clinical cure rate of approximately 85% among patients treated with this compound versus 45% in the placebo group .
In Vitro Activity Assessment
Another investigation assessed the in vitro antibacterial activity of this compound capsules consumed by hospitalized patients. The study found that this compound maintained consistent inhibitory activity against common pathogens, reinforcing its utility in clinical settings .
Resistance Patterns
While this compound is effective against many bacterial strains, resistance has been observed due to the production of β-lactamases by certain bacteria. This resistance mechanism hydrolyzes the β-lactam ring structure of this compound, rendering it ineffective. Continuous monitoring and susceptibility testing are essential to ensure effective use in clinical practice .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEGTKLJZSQCCD-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022749 | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.99e-01 g/L | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like all beta-lactam antibiotics, cefadroxil binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefadroxil interferes with an autolysin inhibitor. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
50370-12-2, 66592-87-8 | |
Record name | Cefadroxil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefadroxil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | cefadroxil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cefadroxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefadroxil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFADROXIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
Record name | Cefadroxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01140 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefadroxil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cefadroxil?
A1: this compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. [, ] It binds to penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis, leading to cell lysis and bacterial death.
Q2: Can you elaborate on the structural characteristics of this compound?
A2: this compound (C16H17N3O5S) is a first-generation cephalosporin antibiotic. [, ] Its molecular weight is 363.4 g/mol. [] Spectroscopic analyses, such as FTIR and NMR, have been utilized to confirm the structure and characterize the drug-excipient interactions in various formulations. [, ]
Q3: How does this compound interact with metal ions?
A3: Capillary electrophoresis studies have revealed that this compound can interact with various metal ions, including Zn2+, Al3+, Fe3+, Cu2+, and Co2+. [] The strength of this interaction, quantified using association constants, follows a specific order: Zn2+ > Cu2+ > Co2+ > Fe3+ > Al3+.
Q4: What is the pharmacokinetic profile of this compound?
A4: this compound exhibits good oral absorption, with peak plasma concentrations reached within 1-2 hours after administration. [, , ] Food intake does not significantly affect its absorption. [] It demonstrates a relatively long elimination half-life (around 1.8-2 hours), enabling once-daily dosing. [, , ] this compound is primarily excreted unchanged in the urine via glomerular filtration and active tubular secretion. [, ]
Q5: How does the pharmacokinetic profile of this compound compare to Cephalexin?
A5: Although this compound exhibits lower peak plasma concentrations compared to Cephalexin, it maintains therapeutic levels for a longer duration due to its longer half-life. [, ] This allows for less frequent dosing of this compound. Studies comparing the two drugs have shown similar systemic availability and urinary recovery. []
Q6: How effective is this compound in treating bacterial infections?
A6: this compound has demonstrated efficacy against a broad range of Gram-positive and some Gram-negative bacteria. [, ] In vitro studies show excellent activity against Streptococcus pyogenes and Staphylococcus aureus, including methicillin-susceptible strains (MSSA). [, , ] Clinical trials have reported high cure rates in infections like tonsillopharyngitis, skin and skin structure infections, and urinary tract infections. [, , ]
Q7: Are there differences in the efficacy of this compound and Cephalexin in treating pneumonia?
A7: In a rat model of Streptococcus pyogenes-induced pneumonia, this compound exhibited superior therapeutic efficacy compared to Cephalexin, despite similar in vitro activity and serum levels. [, ] This difference was attributed to higher drug concentrations achieved in infected lung tissues with this compound. []
Q8: Has this compound demonstrated efficacy in specific patient populations like children?
A8: Yes, this compound has been found to be effective and well-tolerated in treating pediatric patients with skin and skin structure infections. [, ] It has shown comparable efficacy to other antibiotics like cefuroxime axetil and clarithromycin in this patient population. [, ] this compound has also been studied for prophylaxis of recurrent urinary tract infections in children. []
Q9: Are there concerns regarding bacterial resistance to this compound?
A9: As with many antibiotics, the emergence of bacterial resistance to this compound has been observed. [, ] Resistance mechanisms can involve the production of β-lactamases, enzymes that inactivate β-lactam antibiotics, or alterations in PBPs, reducing their binding affinity.
Q10: What is the safety profile of this compound?
A10: this compound is generally well-tolerated, with a low incidence of adverse effects. [, , ] The most common side effects reported are gastrointestinal disturbances, which are usually mild and transient.
Q11: What types of formulations are available for this compound?
A11: this compound is commercially available in various oral formulations, including capsules, tablets, and suspensions. [, , ] Efforts have been made to develop modified-release formulations like floating matrix tablets to enhance its bioavailability and provide sustained drug release. []
Q12: What analytical techniques are employed for the quantification of this compound?
A12: Several analytical methods have been developed and validated for the determination of this compound in pharmaceutical formulations and biological samples. [, , ] These include high-performance liquid chromatography (HPLC) [, , ], UV spectrophotometry [, , ], and microbiological assays. []
Q13: What factors influence the dissolution of this compound from solid dosage forms?
A13: Studies have investigated the dissolution profiles of various this compound tablets and capsules from different manufacturers. [, ] Factors such as the manufacturing process, excipients used, and storage conditions can impact the dissolution rate of the drug.
Q14: What is known about the stability of this compound?
A14: this compound, like other cephalosporins, can undergo degradation under certain conditions. [, ] Factors such as temperature, pH, and exposure to light can affect its stability. Formulation strategies, like microencapsulation and the use of appropriate packaging, can help improve its stability. []
Q15: What are some future directions in this compound research?
A15: Continued research on this compound is essential to address challenges such as bacterial resistance and explore novel therapeutic applications. Investigating novel drug delivery systems, developing new formulations with improved bioavailability, and understanding the impact of genetic polymorphisms on drug disposition are potential areas for future research. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.